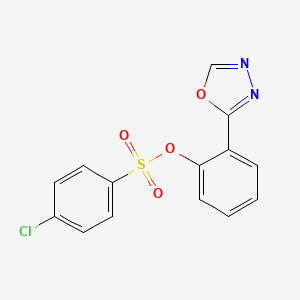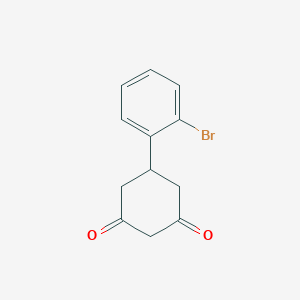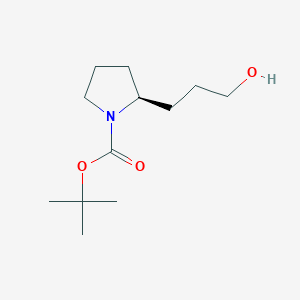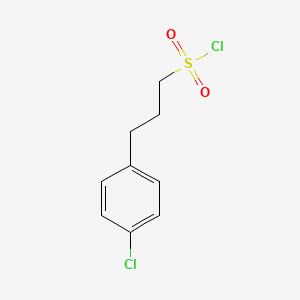
2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenesulfonate
Vue d'ensemble
Description
“2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenesulfonate” is a chemical compound with the molecular formula C15H9ClN2O3 . It has an average mass of 300.697 Da and a monoisotopic mass of 300.030182 Da .
Synthesis Analysis
The synthesis of similar oxadiazole compounds involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are characterized using FT-IR, LCMS, and NMR spectral techniques .Molecular Structure Analysis
The molecular structure of “this compound” consists of a 1,3,4-oxadiazol ring attached to a phenyl group, which is further connected to a 4-chlorobenzenesulfonate group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C15H9ClN2O3, an average mass of 300.697 Da, and a monoisotopic mass of 300.030182 Da .Applications De Recherche Scientifique
Synthesis and Spectral Analysis
A significant area of research involves the synthesis and spectral analysis of 1,3,4-oxadiazole derivatives. These compounds are known for their diverse biological activities, prompting researchers to synthesize various derivatives. For example, Khalid et al. (2016) synthesized N-substituted derivatives through a series of steps, starting from benzenesulfonyl chloride, leading to compounds that exhibited moderate to significant antibacterial activity. This process involves detailed structural elucidation using spectral data such as 1H-NMR, IR, and mass spectrometry (Khalid et al., 2016).
Biological Activities
Research has also explored the antimicrobial and anticancer properties of 1,3,4-oxadiazole derivatives. Iqbal et al. (2006) synthesized benzenesulfonamides bearing the 1,3,4-oxadiazole moiety, which were screened for antimicrobial and anti-HIV activities. The results highlighted the potential of these compounds in antimicrobial applications (Iqbal et al., 2006).
Anticancer Potential
The search for novel anticancer agents has led to the identification of 1,3,4-oxadiazole derivatives as promising candidates. Zhang et al. (2005) discovered a novel apoptosis inducer with potential anticancer activity against breast and colorectal cancer cell lines. This finding opens avenues for the development of new therapeutic agents targeting cancer (Zhang et al., 2005).
Material Science Applications
The derivatives of 1,3,4-oxadiazole have also found applications in materials science, particularly in the development of photoluminescent materials and organic light-emitting diodes (OLEDs). Han et al. (2010) synthesized a series of derivatives that exhibited cholesteric and nematic mesophases, showing potential for use in display technologies due to their photoluminescence properties (Han et al., 2010).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,3,4-oxadiazole derivatives, have been reported to inhibit theEpidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in governing the cell cycle, making it a promising target for the development of anticancer drugs .
Mode of Action
Similar 1,3,4-oxadiazole derivatives have shown a robust inhibitory effect against the egfr wild-type enzyme . This suggests that 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenesulfonate may interact with its targets in a similar manner, leading to changes in cell cycle regulation.
Propriétés
IUPAC Name |
[2-(1,3,4-oxadiazol-2-yl)phenyl] 4-chlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O4S/c15-10-5-7-11(8-6-10)22(18,19)21-13-4-2-1-3-12(13)14-17-16-9-20-14/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXDYZMNHRWRSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=CO2)OS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001205081 | |
| Record name | 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001205081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
240115-64-4 | |
| Record name | 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=240115-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001205081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![pseudo-meta-Dibromo[2.2]paracyclophane](/img/structure/B3118485.png)
![7-[7-[9,9-dimethyl-7-(N-(3-methylphenyl)anilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-(3-methylphenyl)-N-phenylfluoren-2-amine](/img/structure/B3118500.png)
![2,2,2-Trifluoro-1-[2-(4-methylanilino)cyclopenten-1-yl]ethanone](/img/structure/B3118503.png)







![2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzenol](/img/structure/B3118554.png)
![7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluoro-1-(1H-naphtho[2,3-d]imidazol-2-yl)dodecan-6-one](/img/structure/B3118564.png)
![(1S,2R,5S,7R,9S,11S,12S,15R,16R)-2,16-Dimethyl-15-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol](/img/structure/B3118565.png)